molecular formula C22H17BrO4 B5909639 ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate

ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate

Cat. No. B5909639
M. Wt: 425.3 g/mol
InChI Key: UABRPSONZAGZLU-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate, also known as EFNB, is a synthetic compound that belongs to the class of chalcones. It is a yellow crystalline powder that has been studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate is not fully understood. However, it has been suggested that ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate may exert its anti-inflammatory, anti-cancer, and anti-microbial effects by inhibiting various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has been shown to have low toxicity in animal models, making it a potential candidate for further in vivo studies. However, one limitation of ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate. Further research is needed to fully understand its mechanism of action and potential applications in scientific research. ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate may have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate may have potential as a natural preservative in the food industry due to its antimicrobial properties. Further studies are needed to explore these potential applications of ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate.

Synthesis Methods

Ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate can be synthesized using a one-pot reaction method that involves the condensation of 4-bromobenzaldehyde, ethyl acetoacetate, and furfural in the presence of a base catalyst. The reaction yields ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate as a yellow crystalline powder with a high purity.

Scientific Research Applications

Ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate has also been tested for its antimicrobial activity against various bacterial strains.

properties

IUPAC Name

ethyl 4-[5-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO4/c1-2-26-22(25)17-5-3-16(4-6-17)21-14-12-19(27-21)11-13-20(24)15-7-9-18(23)10-8-15/h3-14H,2H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABRPSONZAGZLU-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{5-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate

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